molecular formula C9H6BrNO2S B1527815 Methyl 5-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-49-9

Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Cat. No. B1527815
CAS RN: 1187928-49-9
M. Wt: 272.12 g/mol
InChI Key: BKEANUMNWBOZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromobenzo[d]thiazole-2-carboxylate”, also known as MBTBC, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C9H6BrNO2S and an average mass of 272.118 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromobenzo[d]thiazole-2-carboxylate” consists of a thiazole ring, which is a heterocycle with sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

“Methyl 5-bromobenzo[d]thiazole-2-carboxylate” is a solid compound . It has a molecular weight of 272.12 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Methyl 5-bromobenzo[d]thiazole-2-carboxylate and similar compounds are of interest due to their chemical reactivity and synthesis possibilities. For instance, Yamada, Fukui, and Nunami (1995) developed a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates, showcasing the potential for diverse chemical modifications of these compounds (Yamada, Fukui, & Nunami, 1995).

Pharmaceutical Research

  • In the field of pharmaceutical research, thiazole derivatives, including those related to Methyl 5-bromobenzo[d]thiazole-2-carboxylate, have been studied for their biological activities. Mhaske et al. (2011) reported on the synthesis and antimicrobial activities of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Material Science and Catalysis

Corrosion Inhibition

Safety and Hazards

The safety information for “Methyl 5-bromobenzo[d]thiazole-2-carboxylate” indicates that it is a compound with some hazards. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEANUMNWBOZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 5
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.